Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate
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Overview
Description
Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes a pyrrole ring and an azepine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acylating agents followed by cyclization. For example, the reaction of N-alkylpyrrole with acyl (bromo)acetylenes can produce 2-(acylethynyl)pyrroles, which can then undergo intramolecular cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar fused ring system and exhibit a range of biological activities, including antimicrobial and antitumor properties.
Pyrrolopyridine Derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and are studied for their pharmacological potential.
Uniqueness
Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate is unique due to its specific ring structure and the presence of an ethyl ester group. This combination of features contributes to its distinct chemical reactivity and biological activity profile, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-6-10-7-11(14)4-3-5-13(10)8-9/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIQXIYKUBCVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC(=O)CC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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